molecular formula C39H74NO8P B084114 2-Linoleoyl-1-palmitoyl-sn-glycero-3-phosphoethanolamine CAS No. 14018-09-8

2-Linoleoyl-1-palmitoyl-sn-glycero-3-phosphoethanolamine

Cat. No.: B084114
CAS No.: 14018-09-8
M. Wt: 716 g/mol
InChI Key: HBZNVZIRJWODIB-BCTRXSSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 2-Linoleoyl-1-palmitoyl-sn-glycero-3-phosphoethanolamine is a complex phospholipid derivative. It is known for its significant role in biological membranes and various biochemical processes. This compound is a type of phosphatidylethanolamine, which is a class of phospholipids found in biological membranes, particularly in the inner leaflet of the plasma membrane.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Linoleoyl-1-palmitoyl-sn-glycero-3-phosphoethanolamine involves multiple steps. The process typically starts with the preparation of the glycerol backbone, followed by the attachment of fatty acid chains and the phosphoethanolamine group. The reaction conditions often require specific catalysts and controlled environments to ensure the correct stereochemistry and purity of the final product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Linoleoyl-1-palmitoyl-sn-glycero-3-phosphoethanolamine: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions include oxidized phospholipids, reduced phospholipids, and substituted derivatives with different functional groups attached to the amino or hydroxyl groups .

Scientific Research Applications

2-Linoleoyl-1-palmitoyl-sn-glycero-3-phosphoethanolamine: has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Linoleoyl-1-palmitoyl-sn-glycero-3-phosphoethanolamine involves its integration into biological membranes, where it influences membrane fluidity and curvature. It interacts with various proteins and enzymes, modulating their activity and participating in signaling pathways. The molecular targets include membrane-bound receptors and enzymes involved in lipid metabolism .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phosphatidylethanolamines with different fatty acid chains, such as:

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine
  • 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine
  • 1-oleoyl-2-linoleoyl-sn-glycero-3-phosphoethanolamine

Uniqueness

The uniqueness of 2-Linoleoyl-1-palmitoyl-sn-glycero-3-phosphoethanolamine lies in its specific fatty acid composition, which imparts distinct biophysical properties to the membranes it integrates into. This composition affects the membrane’s fluidity, phase behavior, and interactions with proteins, making it a valuable compound for studying membrane dynamics and function .

Properties

CAS No.

14018-09-8

Molecular Formula

C39H74NO8P

Molecular Weight

716 g/mol

IUPAC Name

[1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate

InChI

InChI=1S/C39H74NO8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(42)48-37(36-47-49(43,44)46-34-33-40)35-45-38(41)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h11,13,17-18,37H,3-10,12,14-16,19-36,40H2,1-2H3,(H,43,44)/b13-11-,18-17-

InChI Key

HBZNVZIRJWODIB-BCTRXSSUSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCC/C=C\C/C=C\CCCCC

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCC=CCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCC=CCC=CCCCCC

Pictograms

Acute Toxic; Irritant; Health Hazard

Synonyms

1-palmitoyl-2-linoleoyl-3-phosphatidylethanolamine
1-palmitoyl-2-linoleoylphosphatidylethanolamine
1-perdeuteriopalmitoyl-2-linoleoyl-sn-glycero-3-phosphoethanolamine
1-PLPEA
PLPE-d31

Origin of Product

United States

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